molecular formula C21H22ClN3O3S B2437409 3-(azepane-1-carbonyl)-1-[(3-chlorophenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione CAS No. 1251703-58-8

3-(azepane-1-carbonyl)-1-[(3-chlorophenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione

Cat. No.: B2437409
CAS No.: 1251703-58-8
M. Wt: 431.94
InChI Key: XAARUZVXCDPKSY-UHFFFAOYSA-N
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Description

3-(azepane-1-carbonyl)-1-[(3-chlorophenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is a useful research compound. Its molecular formula is C21H22ClN3O3S and its molecular weight is 431.94. The purity is usually 95%.
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Properties

IUPAC Name

azepan-1-yl-[1-[(3-chlorophenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S/c22-17-9-7-8-16(14-17)15-25-18-10-3-4-11-19(18)29(27,28)20(23-25)21(26)24-12-5-1-2-6-13-24/h3-4,7-11,14H,1-2,5-6,12-13,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAARUZVXCDPKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=NN(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(azepane-1-carbonyl)-1-[(3-chlorophenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C21H22ClN3O3S
  • CAS Number : 1251703-58-8

The structure features a benzothiadiazine core, which is significant for its biological activity due to the presence of the sulfur atom and the chlorophenyl group that may influence its interaction with biological targets.

Antitumor Activity

Research indicates that compounds within the benzothiadiazine class exhibit antitumor properties. For instance, related compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of pathways associated with DNA repair mechanisms, such as PARP inhibition, which is critical in cancer therapy.

Case Study : A study on a related compound demonstrated an IC50 of 1.95 µM against A549 lung cancer cells, indicating potent anti-proliferative effects . Additionally, molecular docking studies suggested strong binding affinity to PARP-1, which is a target for cancer therapeutics.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism and proliferation.
  • Induction of Apoptosis : Flow cytometry assays have indicated that these compounds can trigger apoptotic pathways in cancer cells, evidenced by increased levels of cleaved caspase proteins .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in A549 cells
Enzyme InhibitionInhibits PARP-1 activity
Cellular ProliferationReduces proliferation in cancer cells

Comparative Analysis with Related Compounds

A comparative analysis shows that while this compound shares structural similarities with other known antitumor agents, its specific interactions and efficacy may differ based on substituents and structural modifications.

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